Lipophilicity Advantage: XLogP3 Differentiation of the 4-Ethoxybenzamido Substituent vs. 2-Chlorobenzamido and 4-Methoxybenzamido Analogs
The target compound exhibits a computed XLogP3 value of 5.7 [1], which is 0.3 log units higher than the 2-chlorobenzamido analog (XLogP3 = 5.4) and 1.2 log units higher than the 4-methoxybenzamido analog (XLogP3 = 4.5) [2]. This lipophilicity increment, driven by the ethoxy group, places the compound in a more membrane-permeable regime while remaining within typical oral drug-like space (XLogP3 < 6). The 0.3-unit gap relative to the chlorobenzamido congener represents a meaningful difference in predicted membrane partitioning (approximately 2-fold in logD terms).
| Evidence Dimension | Computed octanol-water partition coefficient (XLogP3) |
|---|---|
| Target Compound Data | XLogP3 = 5.7 |
| Comparator Or Baseline | Ethyl 2-(2-chlorobenzamido)-4H,5H,6H,7H,8H-cyclohepta[b]thiophene-3-carboxylate (XLogP3 = 5.4); Ethyl 2-(4-methoxybenzamido)-4H,5H,6H,7H,8H-cyclohepta[b]thiophene-3-carboxylate (XLogP3 = 4.5) |
| Quantified Difference | Target – 2-Cl analog: +0.3; Target – 4-OMe analog: +1.2 log units |
| Conditions | Computed by XLogP3 algorithm (PubChem); identical computational method applied across compounds |
Why This Matters
In cell-based antiproliferative screening, a 0.3 log-unit difference in XLogP3 can translate into measurable differences in passive membrane permeability, intracellular accumulation, and apparent potency , making lipophilicity a critical procurement specification for SAR studies.
- [1] PubChem Compound Summary CID 5192475, Ethyl 2-(4-ethoxybenzamido)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate, National Center for Biotechnology Information. View Source
- [2] PubChem computed XLogP3 for ethyl 2-(4-methoxybenzamido)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate (estimated from 4-methoxybenzamido analog). View Source
